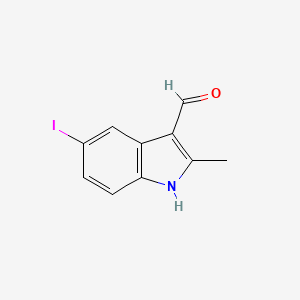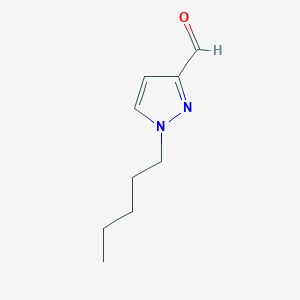
2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a chemical compound with a unique structure that includes a thiadiazole ring
Preparation Methods
The synthesis of 2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of isobutylamine with appropriate thiadiazole precursors under controlled conditions. Industrial production methods may include the use of high-pressure reactors and specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-Isobutyl-5-methylthiazole
- 2-Isobutyl-5-methyloxazole
Compared to these compounds, 2-Isobutyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one has unique properties that make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13N3OS |
|---|---|
Molecular Weight |
187.27 g/mol |
IUPAC Name |
5-(methylamino)-2-(2-methylpropyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C7H13N3OS/c1-5(2)4-10-7(11)9-6(8-3)12-10/h5H,4H2,1-3H3,(H,8,9,11) |
InChI Key |
WKZQHLPUBSRCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)N=C(S1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



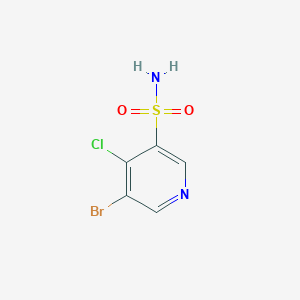
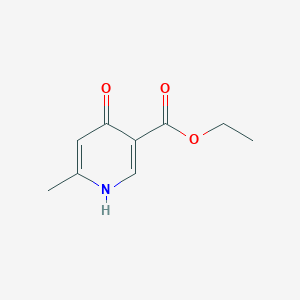
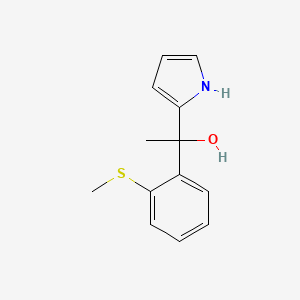
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
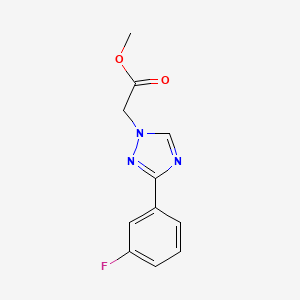
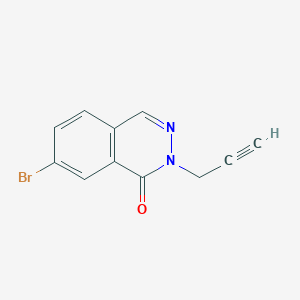



![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
